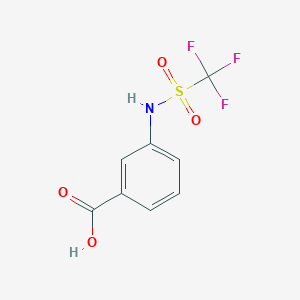

Acide 3-trifluorométhanesulfonamidobenzoïque

Vue d'ensemble

Description

3-Trifluoromethanesulfonamidobenzoic acid is a useful research compound. Its molecular formula is C8H6F3NO4S and its molecular weight is 269.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Trifluoromethanesulfonamidobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Trifluoromethanesulfonamidobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sondes fluorescentes en recherche biomédicale

Acide 3-trifluorométhanesulfonamidobenzoïque: est un élément essentiel dans la conception et la synthèse de sondes fluorescentes. Ces sondes sont cruciales pour la détection de biomolécules ou d'activités moléculaires au sein des cellules grâce aux signaux de fluorescence. Elles sont conçues pour être sensibles, sélectives et non toxiques, ce qui en fait des outils idéaux pour les applications biomédicales telles que la surveillance en temps réel des processus cellulaires .

Surveillance environnementale

Le rôle du composé dans les sondes fluorescentes s'étend à la surveillance environnementale. En détectant des contaminants environnementaux spécifiques et des changements, ces sondes peuvent fournir des données précieuses pour évaluer les niveaux de pollution et les impacts écologiques .

Analyse de la sécurité alimentaire

Dans l'industrie alimentaire, les sondes fluorescentes dérivées de l'this compound peuvent détecter la présence de substances nocives dans les produits alimentaires. Cette application garantit la sécurité et la qualité des aliments consommés par le public .

Développement de la chimie bioorthogonale

Le composé est utilisé en chimie bioorthogonale pour développer de nouvelles stratégies de marquage pour l'imagerie par fluorescence. Cela inclut la synthèse de sondes fluorogènes fonctionnalisées par tétrazine, connues pour leur cinétique rapide et leur excellente spécificité dans les applications de bio-imagerie .

Stratégies de conception moléculaire

Les chercheurs utilisent l'this compound dans des stratégies de conception moléculaire pour créer des sondes fluorescentes plus efficaces. Cela implique la fabrication de fluorophores conjugués à la tétrazine et l'exploration de différents mécanismes de quenching pour les fluorophores modifiés .

Techniques de transfert d'énergie par résonance de fluorescence (FRET)

Le composé joue un rôle dans les techniques FRET, qui sont largement utilisées dans la recherche en sciences de la vie. Le FRET permet la détection dynamique en temps réel des molécules de signalisation dans des conditions physiologiques dans les cellules vivantes, fournissant des informations sur la communication et la fonction cellulaires .

Mécanisme D'action

Target of Action

It is known that sulfonamides, a class of compounds to which 3-trifluoromethanesulfonamidobenzoic acid belongs, generally target bacterial enzymes involved in folate metabolism .

Mode of Action

Sulfonamides, including 3-trifluoromethanesulfonamidobenzoic acid, are known to inhibit the synthesis of folic acid in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthase . This prevents the formation of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids in bacteria .

Biochemical Pathways

As a sulfonamide, it is likely to affect the folate synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This results in a decrease in the production of nucleic acids and proteins, inhibiting bacterial growth and replication .

Pharmacokinetics

It is known that benzoic acid, a component of 3-trifluoromethanesulfonamidobenzoic acid, is widely used as a food preservative and is conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

As a sulfonamide, it is likely to inhibit bacterial growth and replication by interfering with the synthesis of folic acid, a crucial component for the production of nucleic acids and proteins .

Action Environment

It is known that the efficacy of sulfonamides can be affected by factors such as ph and the presence of paba in the environment .

Analyse Biochimique

Biochemical Properties

3-Trifluoromethanesulfonamidobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme carbonic anhydrase, where 3-Trifluoromethanesulfonamidobenzoic acid acts as an inhibitor. This interaction is crucial as it affects the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons, impacting various physiological processes .

Additionally, 3-Trifluoromethanesulfonamidobenzoic acid interacts with proteins involved in signal transduction pathways, such as protein kinases. These interactions can modulate the activity of these proteins, influencing cellular responses to external stimuli .

Cellular Effects

3-Trifluoromethanesulfonamidobenzoic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Trifluoromethanesulfonamidobenzoic acid can alter the phosphorylation state of key signaling proteins, thereby modulating pathways such as the mitogen-activated protein kinase (MAPK) pathway .

In terms of gene expression, 3-Trifluoromethanesulfonamidobenzoic acid can influence the transcription of genes involved in metabolic processes and stress responses. This can lead to changes in cellular metabolism, affecting the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of 3-Trifluoromethanesulfonamidobenzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 3-Trifluoromethanesulfonamidobenzoic acid binds to the active site of carbonic anhydrase, inhibiting its activity. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its reaction .

Furthermore, 3-Trifluoromethanesulfonamidobenzoic acid can activate or inhibit other enzymes involved in cellular signaling pathways. These interactions can lead to changes in the phosphorylation state of proteins, thereby modulating their activity and influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Trifluoromethanesulfonamidobenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Trifluoromethanesulfonamidobenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods .

Long-term effects of 3-Trifluoromethanesulfonamidobenzoic acid on cellular function have been observed in both in vitro and in vivo studies. These effects include alterations in cell proliferation, apoptosis, and metabolic activity. The compound’s impact on cellular processes can vary depending on the duration of exposure and the concentration used .

Dosage Effects in Animal Models

The effects of 3-Trifluoromethanesulfonamidobenzoic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, 3-Trifluoromethanesulfonamidobenzoic acid can exhibit toxic or adverse effects .

Threshold effects have been observed, where a certain dosage level is required to achieve a significant impact on cellular processes. Beyond this threshold, increasing the dosage can lead to detrimental effects, including oxidative stress, inflammation, and tissue damage .

Metabolic Pathways

3-Trifluoromethanesulfonamidobenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of sulfur-containing compounds. The compound can influence metabolic flux and metabolite levels, affecting the overall metabolic balance within the cell .

One of the key metabolic pathways involving 3-Trifluoromethanesulfonamidobenzoic acid is the sulfur amino acid metabolism pathway. The compound can modulate the activity of enzymes involved in this pathway, leading to changes in the production and utilization of sulfur-containing metabolites .

Transport and Distribution

The transport and distribution of 3-Trifluoromethanesulfonamidobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound across cellular membranes, influencing its localization and accumulation within different cellular compartments .

3-Trifluoromethanesulfonamidobenzoic acid can interact with transporters such as organic anion transporters and organic cation transporters, which play a role in its distribution within the body. These interactions can affect the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 3-Trifluoromethanesulfonamidobenzoic acid is an important factor in determining its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

For example, 3-Trifluoromethanesulfonamidobenzoic acid can be localized to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules, modulating its overall biochemical activity .

Propriétés

IUPAC Name |

3-(trifluoromethylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO4S/c9-8(10,11)17(15,16)12-6-3-1-2-5(4-6)7(13)14/h1-4,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZZUSWXCOBYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

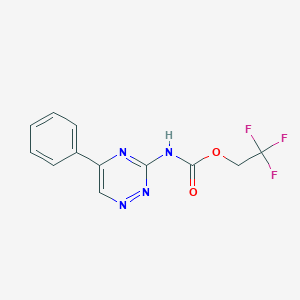

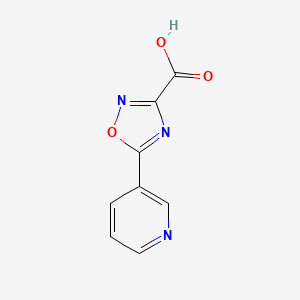

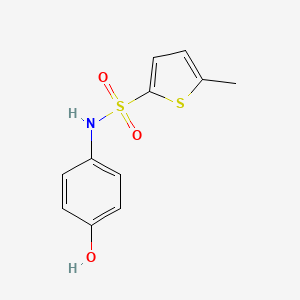

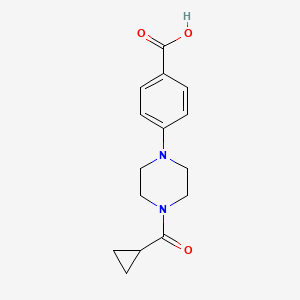

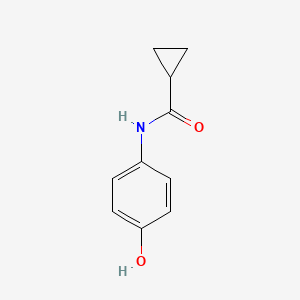

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B1452585.png)

![3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452591.png)

![5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452593.png)

![Methyl 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1452598.png)

![N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide](/img/structure/B1452599.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1452607.png)